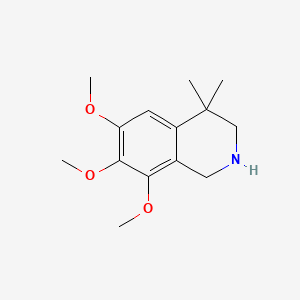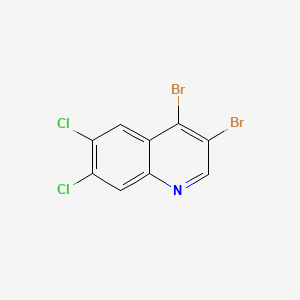
Naphthalen-2-yl-(naphthalen-1-ylamino)-oxoazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2’-NNO-Azoxybisnaphthalene: is an organic compound with the molecular formula C20H14N2O It is a derivative of naphthalene, characterized by the presence of an azoxy group (-N=N(O)-) linking two naphthalene rings
準備方法
Synthetic Routes and Reaction Conditions: 1,2’-NNO-Azoxybisnaphthalene can be synthesized through the oxidation of 1,2’-aminonaphthol. The process involves the use of nitroso-β-naphthol as a starting material, which is then subjected to oxidation using reagents such as sodium hydroxide and sodium hydrosulfite . The reaction conditions typically involve controlled temperatures and the addition of hydrochloric acid to precipitate the desired product.
Industrial Production Methods: While specific industrial production methods for 1,2’-NNO-Azoxybisnaphthalene are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced chemical engineering techniques.
化学反応の分析
Types of Reactions: 1,2’-NNO-Azoxybisnaphthalene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Nitro-1,2’-NNO-azoxybisnaphthalene.
Reduction: Amino-1,2’-NNO-azoxybisnaphthalene.
Substitution: Halogenated or nitrated derivatives of 1,2’-NNO-azoxybisnaphthalene.
科学的研究の応用
1,2’-NNO-Azoxybisnaphthalene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2’-NNO-Azoxybisnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. These interactions can result in the modulation of signaling pathways and the inhibition of specific enzymes, contributing to the compound’s biological effects .
類似化合物との比較
1,2’-Azobisnaphthalene: Lacks the oxygen atom in the azoxy group.
1,2’-Dinitronaphthalene: Contains two nitro groups instead of the azoxy group.
1,2’-Diaminonaphthalene: Contains two amino groups instead of the azoxy group.
Comparison: 1,2’-NNO-Azoxybisnaphthalene is unique due to the presence of the azoxy group, which imparts distinct redox properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where redox activity is desired .
特性
CAS番号 |
17334-04-2 |
|---|---|
分子式 |
C20H15N2O+ |
分子量 |
299.353 |
IUPAC名 |
naphthalen-2-yl-(naphthalen-1-ylamino)-oxoazanium |
InChI |
InChI=1S/C20H15N2O/c23-22(18-13-12-15-6-1-2-8-17(15)14-18)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14H,(H,21,23)/q+1 |
InChIキー |
ICUNJZOUHQOGPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)[N+](=O)NC3=CC=CC4=CC=CC=C43 |
同義語 |
1,2/'-NNO-Azoxybisnaphthalene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B578834.png)
